molecular formula C21H21N3O4S B2606403 3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958708-51-5

3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2606403
CAS No.: 958708-51-5
M. Wt: 411.48
InChI Key: SZIQKMHUGFDPDV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a thieno-pyrazol derivative featuring a benzamide moiety substituted with 3,4-dimethoxy groups and a 4-methylphenyl group on the fused heterocyclic core. The 3,4-dimethoxy substitution on the benzamide likely enhances polarity, while the 4-methylphenyl group contributes to lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-4-7-15(8-5-13)24-20(16-11-29(26)12-17(16)23-24)22-21(25)14-6-9-18(27-2)19(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIQKMHUGFDPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.

    Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: NaOH, KOH, nucleophilic reagents (e.g., amines, thiols)

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key physicochemical properties of the target compound and its analogs, highlighting substituent-driven differences:

Compound (Substituents) Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Topological PSA (Ų) Reference ID
Target : 3,4-dimethoxybenzamide / 4-methylphenyl ~410 (estimated) ~2.5 1 6 4 ~110 N/A
Thiophene-2-carboxamide / 4-methoxyphenyl 373.5 1.8 1 6 4 121
4-Bromo-benzamide / 4-methylphenyl 430.3 2.9 1 4 3 83.2
Cyclohexanecarboxamide / 4-methoxyphenyl 373.5 ~3.0 1 5 3 N/A
4-Methoxybenzamide / 4-fluorophenyl 385.4 1.9 1 6 4 92.4

Key Observations:

Lipophilicity (XLogP3) :

  • The 4-bromo analog (XLogP3 = 2.9) exhibits the highest lipophilicity due to bromine’s hydrophobic nature .
  • The target compound’s 3,4-dimethoxy groups likely reduce XLogP3 (~2.5) compared to bromine but increase it relative to analogs with fewer methoxy groups (e.g., 1.9 for 4-fluoro/methoxy analog ).

Hydrogen Bonding and Solubility :

  • The thiophene-2-carboxamide analog () has the highest topological polar surface area (121 Ų), correlating with enhanced aqueous solubility .
  • The target’s 3,4-dimethoxy groups may increase H-bond acceptors (6 vs. 4–6 in analogs), favoring solubility but offset by higher molecular weight.

Structural Flexibility :

  • Compounds with fewer rotatable bonds (e.g., 3 in and ) may exhibit improved metabolic stability due to reduced conformational flexibility .

Cyclohexanecarboxamide () introduces a non-aromatic hydrophobic moiety, which may reduce solubility but enhance binding to lipophilic targets .

Research Tools and Methodologies

Structural characterization of these compounds likely employs crystallographic software such as SHELX (for small-molecule refinement) and WinGX (for data processing and visualization) . These tools enable precise determination of molecular conformations and intermolecular interactions, critical for optimizing substituent effects.

Biological Activity

3,4-Dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • Dimethoxy groups at positions 3 and 4 on the benzamide ring.
  • A thieno[3,4-c]pyrazole moiety that contributes to its biological activity.
  • A 4-methylphenyl substituent which may influence pharmacokinetics and receptor interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have reported its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .
  • Induction of Apoptosis :
    • The compound has demonstrated the ability to induce apoptosis in various cancer cell lines. In vitro studies using lung cancer cell lines revealed that it triggers apoptotic pathways, leading to increased cell death rates .
  • Cell Cycle Arrest :
    • It was observed to cause cell cycle arrest at specific phases, further contributing to its anticancer properties. This effect is particularly significant in cells undergoing rapid division, such as those found in tumors .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
NCI-H23 (Lung Cancer)5.2HDAC inhibition and apoptosis
SW620 (Colon Cancer)7.8Cell cycle arrest and apoptosis
PC-3 (Prostate Cancer)6.0Induction of apoptosis

Case Studies

Several case studies have highlighted the therapeutic potential of 3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide:

  • Lung Cancer Treatment :
    • In a controlled study involving NCI-H23 cells, treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The study utilized the Sulforhodamine B assay to quantify cytotoxicity and confirmed that the compound effectively induces apoptosis through caspase activation pathways.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective effects against neurodegenerative diseases. In models simulating Alzheimer’s disease, the compound exhibited protective effects on neuronal cells by reducing oxidative stress markers and promoting survival pathways.

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